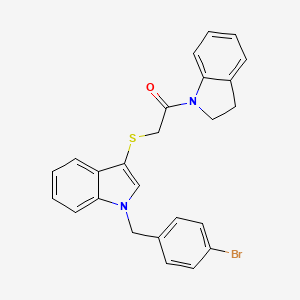

2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone

Description

2-((1-(4-Bromobenzyl)-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone is a synthetic indole derivative featuring a 4-bromobenzyl substituent at the indole 1-position, a thioether linkage at the 3-position, and an indoline-1-yl ethanone moiety. This structure combines electron-withdrawing (bromine) and aromatic (indoline) groups, making it a candidate for therapeutic applications, particularly in infectious diseases or receptor modulation.

Properties

IUPAC Name |

2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21BrN2OS/c26-20-11-9-18(10-12-20)15-27-16-24(21-6-2-4-8-23(21)27)30-17-25(29)28-14-13-19-5-1-3-7-22(19)28/h1-12,16H,13-15,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAIPIIGIORZKFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone is a complex organic molecule that belongs to the indole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a thioether linkage, which is characteristic of many biologically active indole derivatives. The presence of the bromobenzyl group and the indolin moiety contributes to its potential pharmacological properties.

Indole derivatives exhibit a wide range of biological activities due to their ability to interact with various biological targets. The mechanisms of action for this compound can include:

- Inhibition of Enzymes : Many indole derivatives act as inhibitors of enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are critical in the synthesis of leukotrienes and epoxyeicosatrienoic acids, respectively .

- Antioxidant Activity : Indole compounds often possess antioxidant properties, helping to mitigate oxidative stress by scavenging free radicals .

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

Anticancer Activity

Indole derivatives have been studied for their anticancer properties. For instance, compounds similar to the target molecule have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specific studies have reported that certain indole-based compounds can effectively target cancer stem cells, enhancing their therapeutic potential .

Anti-inflammatory Effects

The compound has been characterized as a dual inhibitor of 5-LOX and sEH, demonstrating significant anti-inflammatory effects in vitro and in vivo. In animal models, these compounds reduced inflammation markers significantly, suggesting their potential use in treating inflammatory diseases .

Antimicrobial Properties

Indole derivatives have also been noted for their antimicrobial activity. Some studies indicate that these compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .

Research Findings and Case Studies

Several studies have focused on the synthesis and biological evaluation of indole derivatives similar to this compound:

Scientific Research Applications

Medicinal Applications

Anticancer Activity

Research indicates that compounds related to 2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone exhibit anticancer properties. For instance, indole derivatives have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study: Indole Derivatives in Cancer Therapy

A study published in the Journal of Medicinal Chemistry investigated a series of indole-based compounds, including derivatives similar to the compound . The results demonstrated that these compounds effectively inhibited tumor growth in xenograft models, highlighting their potential as anticancer agents .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Indole derivatives have been reported to possess antibacterial and antifungal activities, making them candidates for developing new antibiotics.

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| Compound C | C. albicans | 12 |

Material Science Applications

Organic Electronics

The unique electronic properties of indole derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. The presence of bromine enhances the electron-withdrawing characteristics, which can improve the charge transport properties.

Case Study: Indole-Based OLEDs

A recent study published in Advanced Functional Materials explored the use of indole derivatives in OLEDs. The findings indicated that devices incorporating these materials exhibited higher efficiency and stability compared to traditional materials .

Comparison with Similar Compounds

Structural Analogs in Antimalarial Research

Indolyl-3-ethanone-α-thioethers ():

- 1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone: Higher antimalarial potency (pIC₅₀ = 8.2129) than chloroquine (pIC₅₀ = 7.5528) .

- Comparison : The target compound’s 4-bromobenzyl group may enhance lipophilicity and membrane permeability compared to nitro or chloro substituents. The indoline moiety could modulate receptor binding differently than simple aryl groups.

Thiazolidinedione Derivatives ():

- (Z)-3-(2-(1H-Indol-3-yl)ethyl)-5-((1-(4-bromobenzyl)-1H-indol-3-yl)methylene)thiazolidine-2,4-dione (7o): Shares the 4-bromobenzyl-indole core but replaces the thioether-ethanone with a thiazolidinedione group. This structural variation likely shifts activity toward metabolic enzyme inhibition (e.g., PPAR-γ) rather than antimalarial effects .

Substituent Effects on Activity

Electron-Withdrawing Groups (EWGs) :

- Nitro (NO₂) and bromo (Br) groups on the indole or phenylthio moieties correlate with enhanced antimalarial activity. For example, 4-nitrophenylthio derivatives show pIC₅₀ > 8 , while 4-bromophenylthio analogs achieve IC₅₀ < 100 nM .

Indoline vs. Aryl Groups :

- Indoline’s saturated bicyclic structure may improve solubility compared to planar aryl groups (e.g., 4-nitrophenyl). However, this could reduce π-π stacking interactions with biological targets.

Toxicity and Selectivity

- The indoline moiety in the target compound may further reduce cytotoxicity due to increased metabolic stability.

- Receptor Off-Target Effects : N-Arylsulfonylindoles () and acetylated indoles () show activity at 5-HT6 receptors or as HIV-1 inhibitors, highlighting the need to assess the target compound for unintended receptor interactions .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone?

Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Alkylation of the indole nitrogen using 4-bromobenzyl bromide under anhydrous conditions (e.g., DMF as solvent, K₂CO₃ as base, 24-hour reaction time at 50°C) to yield the 1-(4-bromobenzyl)-1H-indole intermediate .

- Step 2: Introduction of the thioether group via nucleophilic substitution, employing reagents like thiourea or NaSH in ethanol at reflux .

- Step 3: Coupling with indoline-1-carbonyl chloride using a coupling agent (e.g., EDCI/HOBt) in dichloromethane at room temperature .

Critical parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature control (prevents side reactions), and purification via column chromatography (silica gel, hexane/EtOAc gradient) to achieve >90% purity .

Basic: How can spectroscopic techniques elucidate the molecular structure of this compound?

Answer:

A combination of spectroscopic methods is essential:

- NMR (¹H and ¹³C): Assigns proton environments (e.g., indole H-2 singlet at δ 7.8–8.0 ppm, thioether CH₂ at δ 3.5–4.0 ppm) and confirms connectivity .

- FT-IR: Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S–C absorption at ~650 cm⁻¹) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak at m/z 465.04 for C₂₆H₂₂BrN₂OS⁺) and fragmentation patterns .

X-ray crystallography, though less common, resolves spatial arrangements, particularly the dihedral angle between indole and indoline rings .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial effects)?

Answer:

Contradictions often arise from assay variability or structural promiscuity. Strategies include:

- Dose-Response Profiling: Test across multiple concentrations (e.g., 0.1–100 μM) to identify activity thresholds and off-target effects .

- Target-Specific Assays: Use enzyme inhibition assays (e.g., kinase panels) or receptor-binding studies to isolate mechanisms .

- Comparative SAR Analysis: Synthesize analogs (e.g., replacing the bromobenzyl group with fluorophenyl or methoxybenzyl) to pinpoint substituent effects. For instance, fluorinated analogs may enhance kinase inhibition but reduce antimicrobial potency due to altered hydrophobicity .

Advanced: What structural modifications enhance the compound’s bioactivity in specific therapeutic contexts?

Answer:

Key modifications include:

- Electron-Withdrawing Substituents: Introducing fluorine at the benzyl position (4-fluorobenzyl) increases electron deficiency, enhancing interactions with ATP-binding pockets in kinases .

- Heterocycle Replacement: Substituting indoline with piperazine improves solubility and pharmacokinetics (e.g., logP reduction from 3.8 to 2.5) .

- Bioisosteric Swaps: Replacing the thioether with sulfonyl (-SO₂-) groups improves metabolic stability but may reduce cell permeability .

Validation requires in vitro ADMET profiling (e.g., microsomal stability assays) and in vivo efficacy models .

Basic: What purification methods are effective post-synthesis?

Answer:

- Column Chromatography: Use silica gel with gradient elution (e.g., hexane:EtOAc 7:3 to 1:1) to separate regioisomers or unreacted intermediates .

- Recrystallization: Optimize solvent pairs (e.g., CHCl₃/hexane) to yield high-purity crystals (>95%) .

- HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve polar impurities, critical for biological testing .

Advanced: How to assess structure-activity relationships (SAR) for this compound?

Answer:

- Pharmacophore Mapping: Identify critical motifs (e.g., indole-thioether scaffold) using 3D-QSAR models .

- Free Energy Perturbation (FEP): Computational simulations predict binding affinity changes upon substituent modification (e.g., bromine-to-chlorine substitution) .

- Fragment-Based Screening: Deconstruct the molecule into indole, thioether, and indoline fragments to evaluate individual contributions to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.